Cas no 2091895-85-9 (2-(Bromomethyl)-1,3,4-oxadiazole)
2-(Bromomethyl)-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-1,3,4-oxadiazole
- 2091895-85-9
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- Inchi: 1S/C3H3BrN2O/c4-1-3-6-5-2-7-3/h2H,1H2
- InChI Key: ULAVNMCMAIWAEP-UHFFFAOYSA-N
- SMILES: BrCC1=NN=CO1
Computed Properties
- Exact Mass: 161.94288g/mol
- Monoisotopic Mass: 161.94288g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 60.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 38.9Ų
2-(Bromomethyl)-1,3,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A991605-1g |
2-(Bromomethyl)-1,3,4-oxadiazole |
2091895-85-9 | 95% | 1g |
$2500.0 | 2024-08-03 |
2-(Bromomethyl)-1,3,4-oxadiazole Suppliers
2-(Bromomethyl)-1,3,4-oxadiazole Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-(Bromomethyl)-1,3,4-oxadiazole
2-(Bromomethyl)-1,3,4-oxadiazole: A Versatile Building Block in Modern Chemical Synthesis
2-(Bromomethyl)-1,3,4-oxadiazole (CAS No. 2091895-85-9) is a highly versatile compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, which include a bromomethyl group and a 1,3,4-oxadiazole ring. These features make it an excellent building block for the synthesis of a wide range of biologically active molecules and pharmaceuticals.
The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring system is known for its stability and the ability to form strong hydrogen bonds, which are crucial for enhancing the pharmacological properties of molecules. The presence of the bromomethyl group in 2-(Bromomethyl)-1,3,4-oxadiazole provides a reactive site for various chemical transformations, such as nucleophilic substitution reactions and cross-coupling reactions.
In recent years, 2-(Bromomethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. One of the key areas of research has been its use as a scaffold for the synthesis of novel antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of 2-(Bromomethyl)-1,3,4-oxadiazole-based compounds that exhibited potent antiviral activity against influenza A virus. The researchers found that the bromomethyl group played a crucial role in enhancing the binding affinity of these compounds to viral proteins.
Beyond antiviral applications, 2-(Bromomethyl)-1,3,4-oxadiazole has also shown promise in the development of anticancer drugs. A study published in Cancer Research in 2020 described the synthesis and biological evaluation of several 2-(Bromomethyl)-1,3,4-oxadiazole-derived compounds as potential inhibitors of cancer cell proliferation. The researchers demonstrated that these compounds effectively inhibited the growth of various cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation and apoptosis.
The synthetic versatility of 2-(Bromomethyl)-1,3,4-oxadiazole is further highlighted by its use in the preparation of functionalized materials and polymers. For example, a recent study published in Macromolecules explored the use of this compound as a monomer for the synthesis of novel copolymers with tunable properties. The resulting polymers exhibited excellent thermal stability and mechanical strength, making them suitable for various industrial applications.
In addition to its applications in drug discovery and materials science, 2-(Bromomethyl)-1,3,4-oxadiazole has also been investigated for its potential as a probe molecule in chemical biology. A study published in Bioconjugate Chemistry in 2019 reported the development of a fluorescent probe based on this compound for imaging cellular processes. The probe was designed to selectively label specific biomolecules within living cells, providing valuable insights into their dynamic behavior.
The synthetic accessibility of 2-(Bromomethyl)-1,3,4-oxadiazole is another factor contributing to its widespread use in research laboratories and industrial settings. Several efficient synthetic routes have been developed to prepare this compound on both small and large scales. One common approach involves the reaction of an appropriate nitrile with bromoacetyl bromide followed by cyclization under mild conditions. This method yields high purity products with good yields.
In conclusion, 2-(Bromomethyl)-1,3,4-oxadiazole (CAS No. 2091895-85-9) is a highly valuable compound with diverse applications in organic synthesis, medicinal chemistry, materials science, and chemical biology. Its unique structural features and synthetic versatility make it an essential tool for researchers working on the development of new drugs and functional materials. As ongoing research continues to uncover new applications and properties of this compound, it is likely to remain an important focus area in future scientific investigations.
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